molecular formula C11H12N4OS B13120873 5-(dimethylamino)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

5-(dimethylamino)-N-phenyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13120873
M. Wt: 248.31 g/mol
InChI Key: KKDAQVDRWDOXCM-UHFFFAOYSA-N
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Description

5-(dimethylamino)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-N-phenyl-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of N-phenylthiourea with dimethylamine and a suitable oxidizing agent can lead to the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-N-phenyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-(dimethylamino)-N-phenyl-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(dimethylamino)-N-phenyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group, used as a green solvent.

    N,N-dimethylaniline: A related compound used in the production of dyes and as a precursor in organic synthesis.

Uniqueness

5-(dimethylamino)-N-phenyl-1,2,3-thiadiazole-4-carboxamide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

5-(dimethylamino)-N-phenylthiadiazole-4-carboxamide

InChI

InChI=1S/C11H12N4OS/c1-15(2)11-9(13-14-17-11)10(16)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,16)

InChI Key

KKDAQVDRWDOXCM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=NS1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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